Aclacinomycin X

Description

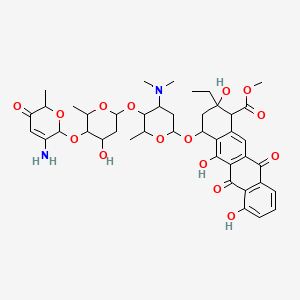

Structure

2D Structure

Properties

Molecular Formula |

C42H52N2O15 |

|---|---|

Molecular Weight |

824.9 g/mol |

IUPAC Name |

methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H52N2O15/c1-8-42(52)16-28(32-21(34(42)40(51)53-7)12-22-33(37(32)50)36(49)31-20(35(22)48)10-9-11-25(31)45)57-29-14-24(44(5)6)38(18(3)54-29)58-30-15-27(47)39(19(4)55-30)59-41-23(43)13-26(46)17(2)56-41/h9-13,17-19,24,27-30,34,38-39,41,45,47,50,52H,8,14-16,43H2,1-7H3 |

InChI Key |

OHMUKIWRHXAZQS-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O |

Synonyms |

aclacinomycin aclacinomycin B aclacinomycin Hydrochloride aclacinomycin M aclacinomycin N aclacinomycin S aclacinomycin T aclacinomycin X aclacinomycin Y aclacinomycins MA 144 N1 MA 144 S1 siwenmycin |

Origin of Product |

United States |

Molecular Mechanisms of Action of Aclacinomycin X and Analogs

Induction of Programmed Cell Death in Research Models

Characterization of Necrotic Cell Death

Aclacinomycin X (ACR), an anthracycline antibiotic, exhibits a complex mode of action that can lead to cell death through various pathways, including apoptosis and, in certain contexts, necrosis. While apoptosis is frequently identified as the predominant form of cell death induced by ACR, particularly at earlier time points or in specific cellular environments, evidence indicates that necrotic cell death can also occur, often as a secondary event following the progression of apoptosis or under specific treatment conditions.

Research has demonstrated that the induction of necrosis by ACR is influenced by factors such as cell type, drug concentration, and incubation duration. For instance, studies involving human solid tumor cell lines like A549 (non-small cell lung cancer), HepG2 (hepatoma), and MCF-7 (breast adenocarcinoma) have shown that while apoptosis is the primary mode of cell death within the initial 48 hours of ACR treatment, secondary necrosis becomes detectable after prolonged exposure, typically between 72 and 96 hours, at concentrations corresponding to the drug's IC50 values for each cell line nih.gov. This suggests a temporal progression where cells initially undergoing apoptosis may eventually lose membrane integrity, leading to necrotic morphology.

The precise molecular mechanisms driving ACR-induced necrosis are less extensively detailed compared to its apoptotic effects. However, general pathways implicated in necrotic cell death provide a framework for understanding its potential induction by ACR. Necrosis is often characterized by cellular swelling, loss of plasma membrane integrity, and the release of intracellular contents, which can trigger inflammatory responses. Key cellular events contributing to necrosis include the accumulation of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA, leading to mitochondrial dysfunction and compromised membrane stability nih.gov. This compound is known to generate ROS, particularly hydrogen peroxide (H₂O₂), which has been linked to DNA damage and apoptosis in cell models iiarjournals.orgiiarjournals.org. This ROS-generating capacity could, under certain conditions, contribute to the membrane damage characteristic of necrosis.

Comparative studies suggest that while other anthracyclines, such as doxorubicin (B1662922) (DOX), may induce necrosis more prominently in certain contexts, this compound's primary mode of cell kill is often characterized as apoptotic researchgate.net. Nevertheless, the capacity for ACR to induce both apoptosis and necrosis highlights the multifaceted nature of its cytotoxic activity. The characterization of necrotic cell death induced by ACR, therefore, often involves observing these cells as a consequence of advanced apoptotic processes or as a direct response to specific cellular stresses imposed by the drug.

Observed Necrosis Induction by this compound in Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Observed Cell Death Mode | Reference |

| A549 | 0.27 (IC50) | 72-96 | Secondary Necrosis | nih.gov |

| HepG2 | 0.32 (IC50) | 72-96 | Secondary Necrosis | nih.gov |

| MCF-7 | 0.62 (IC50) | 72-96 | Secondary Necrosis | nih.gov |

Mentioned Compounds:

this compound (ACR)

Aclarubicin (B47562) (ACL)

Aclacinomycin A

Doxorubicin (DOX)

Epirubicin

Idarubicin

Mitoxantrone

TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)

Calreticulin

Adenosine triphosphate (ATP)

High mobility group box 1 (HMGB1)

Perforin

Granzyme B

SIRT1

PI3K (Phosphatidylinositol 3′-kinase)

AKT

ATM

CHK1

Caspase-3

Caspase-7

PARP (Poly (ADP-ribose) polymerase)

Structure Activity Relationships Sar and Analog Development of Aclacinomycin X Derivatives

Systematic Modification of Aclacinomycin X Structure

This compound belongs to the anthracycline family, characterized by a tetracyclic aglycone core, aklavinone (B1666741), attached to a chain of sugar residues. nih.govuniroma1.it Specifically, the aclacinomycins, including this compound, typically feature a trisaccharide chain composed of L-rhodosamine, 2-deoxyfucose, and a terminal L-cinerulose. nih.gov The systematic modification of this structure focuses on two primary areas: alterations to the sugar chain (the glycosidic moiety) and changes to the aklavinone framework (the aglycone). These modifications are undertaken to probe the structural requirements for biological activity and to develop new compounds with more desirable pharmacological properties. The process can involve both chemical synthesis and biosynthetic engineering, where the genes responsible for the molecule's assembly are manipulated. nih.gov

Impact of Glycosidic Moiety Alterations on Biological Activity

The glycosidic portion of anthracyclines is critical for their pharmacological and pharmacokinetic properties. nih.gov The sugar moieties can influence the molecule's solubility, chemical stability, and its ability to bind to DNA and other cellular targets. nih.gov In the case of aclacinomycins, the trisaccharide chain is a key distinguishing feature compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin (B1662515), which have a single sugar.

Alterations to this sugar chain can have profound effects on activity. For instance, the oxidation of the terminal sugar residue is a key modification. The enzyme Aclacinomycin oxidoreductase (AknOx) catalyzes the conversion of the terminal rhodinose (B1234984) sugar to L-aculose, a modification that impacts the biological activity of the resulting compound. mdpi.com The nature of the sugar chain also affects the mechanism of action. While many anthracyclines primarily inhibit topoisomerase II, aclacinomycins are known to also evict histones from chromatin, a property linked to their unique glycosidic structure. researchgate.net Studies comparing N-alkylated anthracyclines like aclacinomycin A with compounds like adriamycin have shown that the nature of the glycosidic side chain influences the induction of cell differentiation and the inhibition of glycoprotein (B1211001) synthesis. nih.gov

Table 1: Key Sugar Moieties in Aclacinomycin Biosynthesis and their Significance

| Sugar Moiety | Precursor | Role in Structure | Impact on Activity |

| L-Rhodosamine | TDP-D-glucose | First sugar attached to the aglycone | Essential for DNA intercalation and biological activity. |

| 2-Deoxy-L-fucose | TDP-D-glucose | Middle sugar in the trisaccharide chain | Contributes to the overall shape and binding affinity of the molecule. |

| L-Cinerulose A | TDP-D-glucose | Terminal sugar in Aclacinomycin A | Subject to enzymatic modification which alters the compound's final activity. mdpi.com |

Aglycone Modifications and Their Pharmacological Implications

The aglycone, aklavinone, is the tetracyclic core of this compound and provides the chromophore responsible for DNA intercalation. uniroma1.it Modifications to this part of the molecule can significantly alter its pharmacological profile. Research has shown that enzymatic modifications to the aklavinone backbone can produce novel derivatives.

For example, the enzymes RdmB (aclacinomycin-10-hydroxylase) and RdmC (aclacinomycin methyl esterase) from Streptomyces purpurascens can modify the aclacinomycin aglycone. nih.gov RdmC removes a methoxy (B1213986) group from the C-15 position, while RdmB can then act on the C-10 position to remove a carboxylic group. nih.gov These enzymatic alterations demonstrate that the C-10 and C-15 positions are viable targets for modification to generate new analogs with potentially different activities. The synthesis of aklavinone derivatives, such as 7-deoxy-9-methyl aklavinone, further highlights the chemical tractability of the aglycone for creating new compounds. koreascience.kr

Rational Design and Synthesis of Novel this compound Analogs (e.g., 11-Hydroxythis compound)

Rational design leverages the understanding of biosynthetic pathways and structure-activity relationships to create novel, targeted analogs. This approach often involves genetic engineering of the producing organism, Streptomyces galilaeus. nih.gov

A prominent example is the creation of 11-hydroxyaclacinomycin A. This analog was produced by introducing the aklavinone 11-hydroxylase-coding gene (dnrF) from the doxorubicin-producing organism into S. galilaeus. nih.gov The resulting analog, which contains an additional hydroxyl group on the aglycone at position 11, demonstrated higher in vitro cytotoxicity against melanoma and leukemia cell lines compared to the parent compound, aclacinomycin A. nih.gov This success illustrates the power of rational biosynthetic design to generate new anthracycline derivatives with enhanced potency. The development of such analogs is driven by the need for compounds with improved therapeutic windows, and biosynthetic approaches offer a powerful alternative to complex chemical synthesis. oregonstate.edu

Comparative Structure-Activity Profiles with Other Anthracycline Compounds

The structure-activity profile of this compound and its relatives is distinct from first- and second-generation anthracyclines like daunorubicin and doxorubicin. A major structural difference is the trisaccharide chain of aclacinomycins versus the single daunosamine (B1196630) sugar in doxorubicin and daunorubicin. nih.govresearchgate.net This structural variation is believed to contribute to the differing biological activities and toxicity profiles.

Aclacinomycin A has shown comparable antitumor activity to daunorubicin against certain leukemia cell lines and similar growth inhibition of solid tumors as both adriamycin and daunomycin. researchgate.netnih.gov However, a key advantage of aclacinomycin is its significantly lower cardiotoxicity, a major dose-limiting side effect of doxorubicin and daunorubicin. researchgate.netnih.gov This difference in toxicity is attributed to the structural variations, particularly in the glycosidic side chain, which alters the drug's interaction with cellular components and its mechanism of generating reactive oxygen species in cardiac tissue. While doxorubicin's N,N-dimethylated derivatives only inhibit glycoprotein synthesis at cytotoxic concentrations, aclacinomycin A inhibits this process at concentrations that also induce cell differentiation, indicating a distinct mechanism of action. nih.gov

Table 2: Comparative Profile of Aclacinomycin vs. Other Anthracyclines

| Feature | Aclacinomycin A/X | Doxorubicin (Adriamycin) | Daunorubicin |

| Aglycone | Aklavinone | Doxorubicinone | Daunorubicinone |

| Glycosidic Moiety | Trisaccharide chain nih.gov | Single aminosugar (daunosamine) | Single aminosugar (daunosamine) |

| Antitumor Activity | Broad, including leukemias and solid tumors nih.gov | Broad, particularly in solid tumors | Primarily used in leukemias |

| Key Mechanism | DNA intercalation, histone eviction researchgate.net | DNA intercalation, Topoisomerase II inhibition | DNA intercalation, Topoisomerase II inhibition |

| Cardiotoxicity | Significantly lower than doxorubicin researchgate.netnih.gov | High, dose-limiting | High, dose-limiting |

Preclinical Biological Evaluation of Aclacinomycin X and Analogs

In vitro Efficacy in Cellular Models

Aclacinomycin X has undergone initial testing for its in vitro cytotoxicity against various human tumor cell lines tandfonline.comtandfonline.com. The derivative ID6105 (11-hydroxythis compound) has demonstrated potent antitumor activities across a broad spectrum of cancer cell lines nih.govaacrjournals.orgnih.gov. Comparative studies indicate that ID6105 is more cytotoxic than doxorubicin (B1662922) and aclacinomycin A when tested against 14 human and mouse tumor cell lines aacrjournals.org. Furthermore, ID6105 has shown superior in vitro efficacy compared to other conventional chemotherapeutic agents when evaluated on biopsied gastric cancer cells aacrjournals.org.

Specific studies detailing the effects of this compound on cell cycle arrest or perturbation are not extensively covered in the provided search results. However, research on related compounds, such as Aclacinomycin A, has indicated impacts on cell cycle progression and arrest in mammalian cells springernature.comashpublications.org. Further investigation into the precise mechanisms of this compound on cell cycle dynamics would be beneficial.

Aclacinomycin, generally referring to Aclacinomycin A, has been observed to exhibit marked effects against Adriamycin (ADM)-resistant tumors, while ADM shows reduced efficacy against Aclacinomycin-resistant cells nih.gov. The derivative ID6105 (11-hydroxythis compound) has shown promise in overcoming drug resistance, demonstrating sensitivity in doxorubicin-refractory tumor models, including PC-3, DU-145, and CX-1 cell lines nih.govaacrjournals.org. Additionally, ID6105 effectively inhibited the growth of EKVX lung cancer cells, which were previously unresponsive to paclitaxel (B517696) nih.govaacrjournals.org.

In vivo Efficacy in Experimental Animal Models

The derivative ID6105 (11-hydroxythis compound) has exhibited significant antitumor effects in various human tumor xenograft models nih.govaacrjournals.orgnih.gov. In NCI-H23 xenografts, treatment with ID6105 at a dose of 1 mg/kg resulted in a substantial 93% reduction in tumor size. In comparison, doxorubicin at 2 mg/kg achieved only a 39% inhibition rate in the same model researchgate.netnih.gov. In SW620 xenografts, 0.3 mg/kg of ID6105 demonstrated efficacy comparable to 2 mg/kg of doxorubicin researchgate.netnih.gov. ID6105 has also been documented to induce tumor regression in the Hep G2 human hepatoma model and to slow tumor growth rates across several other experimental models nih.govaacrjournals.orgnih.gov. Its efficacy extends to doxorubicin-refractory tumors like PC-3, DU-145, and CX-1, as well as paclitaxel-unresponsive EKVX lung cancer cells nih.govaacrjournals.org.

Influence on Metastatic Progression in Preclinical Systems

Research investigating the direct impact of this compound on metastatic progression in preclinical models is limited in the publicly available literature. While this compound, like other anthracyclines, exhibits potent cytotoxic effects against various cancer cell lines by interfering with DNA synthesis and topoisomerase II activity, specific studies detailing its influence on cancer cell migration, invasion, or the formation of secondary tumors (metastasis) are not prominently featured. Preclinical studies on related compounds, such as the derivative ID6105 (11-hydroxy-aclacinomycin X, also known as Hyrubicin), have demonstrated significant antitumor efficacy, including tumor regression in models like Hep G2 human hepatoma and slowed tumor growth rates in several other tumor models. However, these findings primarily address primary tumor growth rather than the complex cascade of events involved in metastasis. Further dedicated preclinical investigations would be necessary to elucidate any specific role this compound might play in modulating metastatic processes.

Combination Research Strategies in Preclinical Settings

The exploration of combination research strategies is a critical avenue in oncology to enhance therapeutic efficacy and overcome resistance mechanisms. Preclinical studies aim to identify agents that can synergize with existing treatments or potentiate their effects. For this compound, this involves examining its interactions with other chemotherapeutic agents, radiation, and immunomodulatory compounds.

Synergistic Interactions with Co-Administered Agents

Information regarding specific synergistic interactions of this compound with co-administered agents in preclinical settings is not extensively detailed in the reviewed literature. While the general class of anthracyclines is known to be used in combination chemotherapy regimens, research specifically quantifying synergistic effects or detailing combination protocols involving this compound with other drugs, such as achieving enhanced cell kill or overcoming resistance through synergistic mechanisms, was not found. Preclinical evaluation of derivatives like ID6105 has shown potent antitumor activities, suggesting a potential for combination strategies, but specific synergistic data for this compound itself remains elusive in the available sources.

Radiosensitization Potency in Preclinical Oncology Models

The potential of this compound to act as a radiosensitizer—an agent that enhances the efficacy of radiation therapy—has not been a primary focus in the readily accessible preclinical research. While some anthracyclines have been explored for their ability to sensitize cancer cells to radiation, specific studies quantifying the radiosensitization potency of this compound in preclinical oncology models, such as measuring enhancement ratios or changes in radiation survival fractions, were not identified. Therefore, its specific role in potentiating radiation therapy remains an area requiring further dedicated preclinical investigation.

Modulation of Immune Cell Activity in Experimental Systems (e.g., NK Cells)

The impact of this compound on immune cell activity, particularly Natural Killer (NK) cells, in experimental systems has not been a prominent subject in the reviewed preclinical literature. While some chemotherapeutic agents can modulate the tumor microenvironment and immune cell function, specific studies detailing how this compound influences NK cell cytotoxicity, proliferation, or cytokine production, or its broader immunomodulatory effects in preclinical models, were not found. Research on related compounds like ID6105 focuses on direct cytotoxic and antiproliferative mechanisms rather than immune modulation. Consequently, the potential immunomodulatory properties of this compound, especially concerning NK cells, represent an underexplored area within its preclinical evaluation.

Compound List:

this compound

ID6105 (11-hydroxy-aclacinomycin X, Hyrubicin)

Advanced Analytical and Research Methodologies in Aclacinomycin X Studies

Refined Isolation and Purification Protocols

The isolation of Aclacinomycin X, a novel anthracycline antibiotic, originates from the culture broth of the bacterium Streptomyces galilaeus ATCC 31133. nih.gov The development of refined and efficient purification protocols is essential for obtaining the high-purity compound required for structural analysis and biological assays. The general methodology mirrors that used for other aclacinomycins, such as Aclacinomycin A, which is also produced by the same bacterial strain. nih.gov

The process commences with the large-scale fermentation of S. galilaeus. Following fermentation, the culture broth is harvested, and the first step typically involves the separation of the mycelial cake from the supernatant. This compound is then extracted from the filtered broth using water-immiscible organic solvents, such as ethyl acetate or chloroform, capitalizing on the compound's solubility characteristics.

Subsequent purification stages employ advanced chromatographic techniques. A common and effective method is silicic acid column chromatography. nih.gov In this step, the crude extract is loaded onto a column packed with silica gel, and a gradient of solvents with increasing polarity is used for elution. This separates this compound from other coproduced aclacinomycin analogs and unrelated metabolites based on differential adsorption to the stationary phase. Fractions are collected and monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound. The final step often involves crystallization of the purified compound from a suitable solvent system to yield this compound with high purity.

Table 1: Key Stages in this compound Isolation and Purification

| Stage | Description | Key Techniques/Reagents | Purpose |

|---|---|---|---|

| Fermentation | Large-scale cultivation of Streptomyces galilaeus ATCC 31133 in a nutrient-rich medium. | Bioreactors, specific growth media | Production of this compound by the microorganism. |

| Extraction | Separation of this compound from the aqueous culture broth. | Liquid-liquid extraction with organic solvents (e.g., ethyl acetate). | To concentrate the compound and remove water-soluble impurities. |

| Chromatography | Primary purification of the crude extract. | Silicic acid column chromatography with a solvent gradient. | Separation of this compound from other closely related anthracyclines. |

| Final Polishing | Achieving high purity of the isolated compound. | Preparative HPLC, Recrystallization. | To obtain analytical-grade this compound for structural and biological studies. |

High-Resolution Spectroscopic and Structural Characterization Methods

The definitive structural elucidation of this compound relies on a combination of high-resolution spectroscopic techniques. The identified structure is 7-(O-rhodosaminyl-deoxyfucosyl-rednosyl)-aklavinone. This complex structure, consisting of a tetracyclic aklavinone (B1666741) aglycone and a trisaccharide chain, requires meticulous analysis for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of this process. nih.gov One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial information on the chemical environment of each proton and carbon atom in the molecule. acs.org Two-dimensional (2D) NMR experiments are then employed to piece together the molecular framework. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks within each sugar residue and the aglycone, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two to three bonds away, respectively. These correlations are vital for sequencing the trisaccharide moiety and linking it to the C7 position of the aklavinone core. nih.govacs.org NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations, which help determine the stereochemistry and conformation of the molecule. nih.gov

Mass Spectrometry (MS) provides complementary information, primarily the compound's molecular weight and elemental formula, which can be determined with high accuracy using High-Resolution Mass Spectrometry (HRMS). pittcon.org Tandem MS (MS/MS) experiments are particularly useful for structural confirmation. researchgate.net By inducing fragmentation of the parent ion, MS/MS spectra reveal characteristic losses of the sugar units, allowing for the verification of the trisaccharide sequence and composition. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for Aclacinomycin Structural Components (based on Aclacinomycin A)

| Atom Position | Aglycone (Aklavinone) ¹³C Shift (ppm) | Trisaccharide Moiety ¹³C Shift (ppm) |

|---|---|---|

| C-1 | 160.9 | L-Rhodosamine C-1': 101.5 |

| C-4 | 181.8 | L-Rhodosamine C-5': 68.1 |

| C-6 | 187.3 | 2-Deoxy-L-fucose C-1'': 100.8 |

| C-7 | 75.3 | 2-Deoxy-L-fucose C-6'': 16.9 |

| C-12 | 156.7 | L-Cinerulose C-1''': 99.4 |

| C-12a | 111.1 | L-Cinerulose C-6''': 20.9 |

Note: Data is illustrative and based on the closely related Aclacinomycin A structure for reference. acs.org

Other methods such as Infrared (IR) spectroscopy identify functional groups (e.g., hydroxyls, carbonyls), while UV-Visible spectroscopy characterizes the electronic transitions within the anthracycline chromophore. For absolute stereochemistry, X-ray crystallography of a suitable single crystal would provide the most definitive data, a technique that has been successfully applied to enzymes within the aclacinomycin biosynthetic pathway. nih.govnih.gov

Development of High-Throughput Screening (HTS) Assays for Analog Discovery

High-throughput screening (HTS) is a critical methodology for the discovery of novel this compound analogs with potentially improved therapeutic properties. selleckchem.com HTS allows for the rapid, automated testing of large libraries of synthetic or natural product-derived compounds. sigmaaldrich.com The development of a robust HTS assay is centered on creating a simplified, miniaturized, and measurable system that reflects the desired biological activity.

For this compound, a primary HTS strategy would involve cell-based cytotoxicity assays. nih.gov These assays are designed to identify compounds that inhibit the proliferation of cancer cells.

Assay Design:

Cell Line Selection: Human tumor cell lines, such as those from leukemia (e.g., P388, L1210), are often used in the primary screening of anthracycline analogs. nih.gov

Assay Format: The assay is typically performed in a multi-well plate format (e.g., 384- or 1536-well plates) to maximize throughput.

Compound Treatment: The selected cancer cells are seeded into the wells and treated with compounds from a chemical library at various concentrations.

Readout: After a set incubation period, cell viability is measured. Common methods include fluorescence- or luminescence-based readouts that quantify ATP levels (an indicator of metabolically active cells) or absorbance-based readouts like the MTT assay. helsinki.fi

A successful "hit" from the screen would be a compound that causes a significant reduction in cell viability. These hits would then be subjected to secondary screening and further characterization to confirm their activity and determine their mechanism of action. Competitive binding assays, where new compounds are tested for their ability to displace a fluorescently labeled peptide from a target protein, represent another potential HTS approach. drugtargetreview.com

| Luminescence-Based | Measures light produced from a biochemical reaction (e.g., ATP-dependent luciferase). | High sensitivity; low background signal. | Reagents can be expensive; requires specific enzymes. |

Advanced Cellular and Molecular Imaging Techniques

To understand how this compound functions within a biological system, advanced imaging techniques are employed to visualize its uptake, subcellular localization, and interaction with cellular components in real-time. A key advantage of the anthracycline class, including this compound, is their intrinsic fluorescence, which allows them to be directly visualized without the need for chemical labeling that might alter their activity. nih.gov

Confocal Fluorescence Microscopy is a powerful tool for this purpose. nih.gov It provides high-resolution optical images with depth selectivity, allowing researchers to create 3D reconstructions of the drug's distribution within a single cell. rsc.org Studies using this technique can reveal whether this compound, like its analog Aclacinomycin A, primarily localizes in the cytoplasm rather than the nucleus, a distinct feature compared to other anthracyclines like daunorubicin (B1662515). nih.gov

Microspectrofluorometry is a more specialized and quantitative technique that can be applied to study this compound within the cell. This method not only measures the intensity of fluorescence in a specific subcellular region (e.g., the nucleus or a cytoplasmic vesicle) but also records the entire fluorescence emission spectrum. nih.gov This is significant because the spectral properties of anthracyclines can change depending on their local environment and binding state (e.g., free in solution vs. intercalated into DNA). nih.govnih.gov By analyzing these spectral shifts, microspectrofluorometry can provide insights into the intracellular concentration and binding targets of this compound, offering a deeper understanding of its engagement with macromolecules inside living cells. nih.gov

Biochemical and Enzymatic Assay Development for Mechanistic Research

Determining the precise molecular mechanism of action of this compound requires the development of specific biochemical and enzymatic assays. nih.gov Research on the closely related Aclacinomycin A has established that its primary targets are the nuclear enzymes DNA topoisomerase I and II, which are critical for resolving DNA topological problems during replication and transcription. medchemexpress.comnih.govapexbt.com

Assays designed to investigate the interaction of this compound with these enzymes would be central to its mechanistic research.

Topoisomerase I and II Inhibition Assays: These are in vitro assays that use purified human topoisomerase enzymes and a supercoiled plasmid DNA substrate. Topoisomerases relax the supercoiled DNA. The inhibitory effect of this compound can be quantified by measuring its ability to prevent this relaxation, typically analyzed by agarose gel electrophoresis. medchemexpress.com

Cleavable Complex Assays: Many anticancer drugs kill cells by stabilizing a transient covalent complex between topoisomerase and DNA, leading to permanent DNA strand breaks. Aclacinomycin A, however, is thought to act as a catalytic inhibitor of topoisomerase II, preventing the enzyme from binding to DNA, while also stabilizing the topoisomerase I-DNA complex. nih.govnih.govaacrjournals.org Specific assays can be developed to differentiate these mechanisms for this compound.

Proteasome Activity Assays: Some studies indicate that Aclacinomycin A can also inhibit the chymotrypsin-like activity of the 20S proteasome. nih.gov This can be investigated using a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage by the proteasome. Inhibition of this activity by this compound would result in a decreased fluorescence signal.

By employing these targeted assays, researchers can build a detailed profile of the molecular interactions and enzymatic inhibition that underlie the biological effects of this compound.

Q & A

Q. What are the structural characteristics of Aclacinomycin X, and how do they differ from related anthracyclines?

Methodological Answer: this compound’s structure includes an aklavinone aglycone core with a trisaccharide moiety. Key differences from analogs (e.g., Aclacinomycin A) lie in sugar composition and stereochemistry. Structural elucidation requires:

- High-resolution mass spectrometry (HR-MS) for molecular formula determination.

- Nuclear magnetic resonance (NMR) (1D/2D) to resolve sugar linkages and stereochemistry .

- Comparative HPLC against known anthracycline standards to identify retention time shifts caused by sugar modifications.

Q. What experimental approaches are used to study this compound’s biosynthesis in Streptomyces strains?

Methodological Answer:

- Gene knockout/complementation assays : Mutant strains (e.g., Streptomyces galilaeus ATCC 31615) with disrupted deoxyhexose biosynthesis genes (e.g., aknQ, aknY) are complemented with wild-type genes to restore sugar attachment .

- Metabolite profiling : LC-MS/MS monitors intermediates in mutant vs. wild-type strains to map biosynthetic bottlenecks.

- Enzyme assays : Purified glycosyltransferases (e.g., AknS) are tested in vitro with nucleotide sugars (dTDP-deoxyhexoses) to validate substrate specificity .

Q. How is this compound isolated and purified from microbial cultures?

Methodological Answer:

- Extraction : Fermentation broths are extracted with organic solvents (e.g., ethyl acetate) at pH 8–9 to capture the hydrophobic aglycone.

- Chromatography : Sequential use of silica gel chromatography (normal phase) and reverse-phase HPLC with C18 columns achieves >95% purity.

- Purity validation : UV-Vis spectroscopy (λ~230–250 nm for anthraquinone absorption) and analytical HPLC with photodiode array detection .

Advanced Research Questions

Q. How can combinatorial biosynthesis be leveraged to generate novel this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Heterologous expression : Introduce sugar biosynthesis genes (e.g., aknZ aminotransferase) into non-native hosts (e.g., S. coelicolor) to produce hybrid sugars .

- Glycorandomization : Feed mutant strains non-natural sugar precursors (e.g., NDP-4-azido-deoxyhexoses) to diversify sugar moieties.

- Structure-activity relationship (SAR) studies : Test derivatives against cancer cell lines (e.g., HL-60 leukemia) to correlate sugar modifications with cytotoxicity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Standardized assays : Re-evaluate bioactivity using harmonized protocols (e.g., identical cell lines, incubation times, and ATP-based viability assays).

- Batch variability control : Characterize compound purity (via LC-MS) and confirm absence of co-eluting impurities (e.g., Aclacinomycin T in mutant strains) that may skew results .

- Meta-analysis : Aggregate data from multiple studies (≥5 independent datasets) to identify trends obscured by small sample sizes.

Q. How do mutations in deoxyhexose pathway genes (e.g., aknQ, aknP) alter this compound’s pharmacological properties?

Methodological Answer:

- Gene sequencing : Amplify target genes from mutant strains (e.g., H038, H075) via PCR and Sanger sequencing to identify point mutations (e.g., Gly→Asp in aknQ) .

- Metabolite correlation : Link specific mutations to sugar deficiencies (e.g., loss of rhodinose in H075) using LC-MS-based metabolomics.

- In vivo testing : Compare mutant-derived compounds (e.g., aclacinomycin T) with wild-type analogs in murine xenograft models to assess tumor suppression efficacy.

Q. What in silico tools predict this compound’s interactions with DNA topoisomerase II, a proposed therapeutic target?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model this compound’s aglycone binding to the TOP2A-DNA cleavage complex (PDB ID: 1ZXM).

- Free energy calculations : Apply MM-GBSA to estimate binding affinities for mutants (e.g., sugar-deficient derivatives).

- Validation : Cross-reference predictions with surface plasmon resonance (SPR) data measuring real-time binding kinetics.

Hypothesis-Driven Research Design

Q. How to formulate a hypothesis on this compound’s mechanism of action in multidrug-resistant cancers?

Methodological Answer:

- Literature gap analysis : Identify unresolved questions (e.g., "Does this compound bypass P-glycoprotein efflux in MDR cells?").

- FINER criteria : Ensure the hypothesis is Feasible (e.g., accessible MDR cell lines), Novel (no prior studies on this mechanism), and Relevant (addresses chemotherapy resistance) .

- Experimental design : Compare intracellular accumulation (via fluorescent tagging) in MDR vs. wild-type cells using flow cytometry.

Q. What methodologies validate the role of reactive oxygen species (ROS) in this compound’s cytotoxicity?

Methodological Answer:

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in treated cells, quantified via fluorescence microscopy or plate readers.

- Inhibition assays : Co-treat with ROS scavengers (e.g., N-acetylcysteine) and measure rescue of cell viability (MTT assay).

- Gene expression : qPCR to assess ROS-responsive genes (e.g., NOX4, SOD2) .

Data Analysis & Reproducibility

Q. How to address variability in this compound production yields across Streptomyces cultures?

Methodological Answer:

- Design of experiments (DoE) : Use factorial designs to optimize media components (carbon/nitrogen sources) and culture conditions (pH, temperature).

- Process analytics : Track yield correlations with key parameters (e.g., dissolved oxygen, biomass density) via multivariate analysis.

- Strain stability testing : Serial passage mutants (e.g., H063) to confirm genetic stability over 10+ generations .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate IC50 values.

- Outlier detection : Apply Grubbs’ test to exclude non-physiological responses.

- Replicability : Report n≥3 biological replicates with SEM and p-values (ANOVA with Tukey post-hoc test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.